molecular formula C40H42N6O7 B12588085 Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine CAS No. 644997-17-1

Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine

Cat. No.: B12588085
CAS No.: 644997-17-1
M. Wt: 718.8 g/mol
InChI Key: YUAZEGPLCJJNSE-BAQBVXSRSA-N
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Description

Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine is a synthetic peptide composed of five amino acids: glycine, D-phenylalanine, D-tyrosine, D-tryptophan, and D-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The glycine residue is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, D-phenylalanine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for D-tyrosine, D-tryptophan, and D-phenylalanine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Functional groups on the aromatic rings of phenylalanine, tyrosine, and tryptophan can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Electrophilic aromatic substitution reactions using reagents like halogens or nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine.

Scientific Research Applications

Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide.

    Industry: Utilized in the development of new materials with specific properties, such as hydrogels or nanomaterials.

Mechanism of Action

The mechanism of action of Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine depends on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The aromatic residues (phenylalanine, tyrosine, tryptophan) can engage in π-π interactions, hydrogen bonding, and hydrophobic interactions, influencing the peptide’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine
  • Tyrosyl-glycyl-glycine
  • Phenylalanyl-glycyl-glycine

Uniqueness

Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine is unique due to its specific sequence and the presence of multiple aromatic residues

Properties

CAS No.

644997-17-1

Molecular Formula

C40H42N6O7

Molecular Weight

718.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C40H42N6O7/c41-23-36(48)43-32(19-25-9-3-1-4-10-25)37(49)44-33(20-27-15-17-29(47)18-16-27)38(50)45-34(22-28-24-42-31-14-8-7-13-30(28)31)39(51)46-35(40(52)53)21-26-11-5-2-6-12-26/h1-18,24,32-35,42,47H,19-23,41H2,(H,43,48)(H,44,49)(H,45,50)(H,46,51)(H,52,53)/t32-,33-,34-,35-/m1/s1

InChI Key

YUAZEGPLCJJNSE-BAQBVXSRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)O)NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)O)NC(=O)CN

Origin of Product

United States

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